molecular formula C18H18N2O4S B13145371 benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate

benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate

Cat. No.: B13145371
M. Wt: 358.4 g/mol
InChI Key: CGAMNSKIHXUDMK-UHFFFAOYSA-N
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Description

Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate is a complex organic compound with a unique structure that includes a benzyl group, a methylsulfanyl group, and a phenylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of benzyl carbamate as a starting material, which undergoes transcarbamation and amidation reactions using potassium carbonate in alcohols under heating conditions . Another method involves the reaction of benzyl chloride with sodium cyanide in the presence of alcohol, followed by further purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate involves its ability to act as a protecting group for amines. The compound can form stable carbamate linkages that can be selectively cleaved under specific conditions, such as acidic or basic environments . This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of amines, as well as in drug delivery and polymer synthesis.

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate

InChI

InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22)

InChI Key

CGAMNSKIHXUDMK-UHFFFAOYSA-N

Isomeric SMILES

CS/C(=N\C(=O)OCC1=CC=CC=C1)/NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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